molecular formula C16H14F3N5O B12499816 4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine

4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine

Cat. No.: B12499816
M. Wt: 349.31 g/mol
InChI Key: DCCIKKYWSSFUIS-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group, as well as a pyrimidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a trifluoromethyl sulfonate.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound.

    Coupling of the Pyrazole and Pyrimidine Rings: The final step involves coupling the pyrazole and pyrimidine rings under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can be elucidated through techniques such as molecular docking, enzyme assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, a nonsteroidal anti-inflammatory drug (NSAID) with a similar pyrazole structure.

    Elexacaftor: N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide, a drug used in the treatment of cystic fibrosis.

Uniqueness

4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance metabolic stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14F3N5O

Molecular Weight

349.31 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C16H14F3N5O/c1-9-7-14(22-15(20)21-9)24-13(16(17,18)19)8-12(23-24)10-3-5-11(25-2)6-4-10/h3-8H,1-2H3,(H2,20,21,22)

InChI Key

DCCIKKYWSSFUIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)N2C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F

Origin of Product

United States

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